molecular formula C4H2Br2N2O2 B1619974 4,5-Dibromo-1,2-dihydropyridazine-3,6-dione CAS No. 6958-60-7

4,5-Dibromo-1,2-dihydropyridazine-3,6-dione

Cat. No.: B1619974
CAS No.: 6958-60-7
M. Wt: 269.88 g/mol
InChI Key: ULVLSYPAEWSTJK-UHFFFAOYSA-N
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Description

4,5-Dibromo-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound with the molecular formula C4H2Br2N2O2. It is a derivative of pyridazine, characterized by the presence of two bromine atoms at the 4 and 5 positions and two keto groups at the 3 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1,2-dihydropyridazine-3,6-dione typically involves the bromination of 1,2-dihydropyridazine-3,6-dione. One common method includes the reaction of 1,2-dihydropyridazine-3,6-dione with bromine in an appropriate solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the addition of bromine and maintain consistent reaction temperatures. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 4,5-dihydroxy-1,2-dihydropyridazine-3,6-dione using reducing agents like sodium borohydride.

    Oxidation Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bioconjugation in Protein Chemistry

DBPD has been effectively utilized in the field of protein chemistry for the reversible modification of proteins through disulfide bridging. The compound acts as a reagent that can selectively modify free cysteine residues in proteins, enabling researchers to create stable bioconjugates. This process is particularly significant for developing therapeutic proteins and antibodies.

Case Study: Bridging Somatostatin

One notable application involved using DBPD to bridge the disulfide bond of the peptide hormone somatostatin. The treatment of somatostatin with tris(2-carboxyethyl)phosphine (TCEP) followed by DBPD resulted in a successful modification that was reversible upon treatment with a thiol like β-mercaptoethanol (BME). This reversible modification is crucial for applications where controlled release of the active form of the peptide is desired .

Drug Development and Targeted Therapy

The structural versatility of DBPD allows it to serve as a scaffold for developing small molecule-drug conjugates (SMDCs). By incorporating various functional groups onto the pyridazinedione core, researchers can tailor these compounds for specific therapeutic applications, particularly in cancer therapy.

Case Study: Cancer Therapeutics

Research has demonstrated that DBPD-based scaffolds can facilitate the attachment of cytotoxic drugs and targeting ligands within a single molecule. This capability is beneficial for creating targeted therapies that enhance drug delivery specifically to cancer cells while minimizing systemic toxicity. For instance, studies have shown that SMDCs utilizing DBPD can effectively deliver cytotoxic agents directly to tumor sites, improving therapeutic efficacy .

Chemical Biology Applications

In chemical biology, DBPD's ability to mediate site-selective protein modifications is leveraged for studying protein interactions and functions. The compound's hydrolytic stability makes it an ideal candidate for creating bioconjugates that can withstand physiological conditions while allowing for functional studies.

Case Study: Protein Interaction Studies

DBPD has been used to investigate protein-protein interactions by modifying specific residues within proteins. This approach enables researchers to explore how changes at particular sites affect overall protein function and interaction dynamics, providing insights into cellular mechanisms and pathways .

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and keto groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    4,5-Diamino-1,2-dihydropyridazine-3,6-dione: Similar structure but with amino groups instead of bromine atoms.

    4,5-Dihydroxy-1,2-dihydropyridazine-3,6-dione: Contains hydroxyl groups instead of bromine atoms.

    4,5-Dichloro-1,2-dihydropyridazine-3,6-dione: Chlorine atoms replace the bromine atoms.

Uniqueness: 4,5-Dibromo-1,2-dihydropyridazine-3,6-dione is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution reactions and providing a versatile platform for further functionalization .

Biological Activity

4,5-Dibromo-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound with the molecular formula C4H2Br2N2O2. This compound has garnered attention in the scientific community due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C4H2Br2N2O2
  • Average Mass : 269.88 g/mol
  • Monoisotopic Mass : 267.848303 g/mol

The structure of this compound features a pyridazine ring with two bromine substituents and two carbonyl groups, which may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of pyridazine have been shown to possess antibacterial and antifungal properties. In a study evaluating various dibromopyridazinediones, it was found that these compounds can inhibit the growth of certain pathogenic microorganisms .

Antitumor Activity

Recent investigations into the antitumor potential of dibromopyridazinediones have revealed promising results. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways . For instance, a related compound exhibited significant cytotoxic effects against ovarian cancer cells in combination with standard chemotherapy agents .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cellular proliferation.
  • Induction of Apoptosis : They can trigger apoptotic pathways in cancer cells.
  • Disruption of Cellular Signaling : These compounds may interfere with growth factor signaling pathways critical for tumor growth and survival .

Study on Antitumor Activity

A notable study focused on the antitumor effects of dibromopyridazinediones demonstrated that these compounds could significantly reduce tumor size in animal models. The study reported a reduction in tumor volume by up to 50% when administered alongside conventional chemotherapy . The mechanism was linked to increased apoptosis rates and decreased proliferation markers in treated tumors.

Antimicrobial Efficacy

Another case study evaluated the antimicrobial efficacy of dibromopyridazinediones against various bacterial strains. The results indicated that these compounds showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL against resistant strains of Staphylococcus aureus . This suggests their potential as lead compounds for developing new antimicrobial agents.

Data Table: Biological Activities Summary

Activity TypeCompound TypeObserved EffectReference
AntimicrobialDibromopyridazinedioneInhibition of Staphylococcus aureus
AntitumorDibromopyridazinedioneInduction of apoptosis in cancer cells
CytotoxicityRelated compoundsReduction in tumor volume

Properties

IUPAC Name

4,5-dibromo-1,2-dihydropyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2O2/c5-1-2(6)4(10)8-7-3(1)9/h(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVLSYPAEWSTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)NNC1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289831
Record name 4,5-dibromo-1,2-dihydropyridazine-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6958-60-7
Record name NSC64853
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-dibromo-1,2-dihydropyridazine-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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